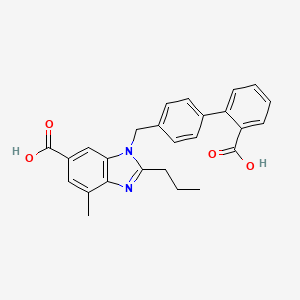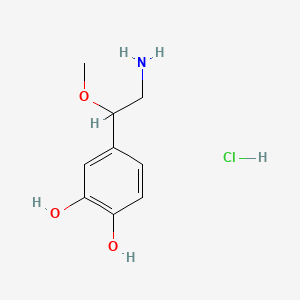![molecular formula C14H12N2O3 B586239 N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N CAS No. 1391053-26-1](/img/new.no-structure.jpg)
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is a compound that has been labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine. The compound is known for its high purity and is often used as a tracer in metabolic studies and drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure. The general synthetic route includes the following steps:
Formation of the Pyridinylbenzoyl Intermediate: This step involves the reaction of 2-pyridinecarboxylic acid with a benzoyl chloride derivative under basic conditions to form the pyridinylbenzoyl intermediate.
Coupling with Glycine: The intermediate is then coupled with glycine, which has been labeled with carbon-13 and nitrogen-15, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the pyridinylbenzoyl intermediate and labeled glycine.
Optimization of Reaction Conditions: Ensuring optimal reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Purification: Using techniques like recrystallization, chromatography, and distillation to achieve high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of the compound in various biochemical pathways.
Biology: Employed in studies involving protein-ligand interactions, enzyme kinetics, and cellular metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling
Mechanism of Action
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves its role as a tracer in various biochemical processes. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include:
Enzyme Interactions: The compound can interact with enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.
Cellular Uptake: The labeled compound can be tracked as it is taken up by cells and incorporated into cellular components.
Metabolic Pathways: The compound’s transformation through various metabolic pathways can be monitored, providing valuable data on metabolic flux and regulation
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-Pyridinyl)benzoyl]glycine: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
N-[4-(2-Pyridinyl)benzoyl]alanine-13C2,15N: A similar compound where glycine is replaced with alanine, also labeled with carbon-13 and nitrogen-15.
Uniqueness
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in tracing studies. This makes it particularly valuable in complex biochemical and pharmacological research .
Properties
CAS No. |
1391053-26-1 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
259.239 |
IUPAC Name |
2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1 |
InChI Key |
AGXRTZITFWDMAD-SXVCCXSBSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


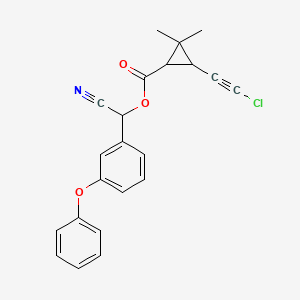
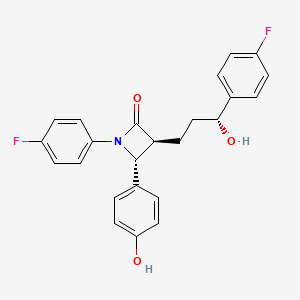
![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)
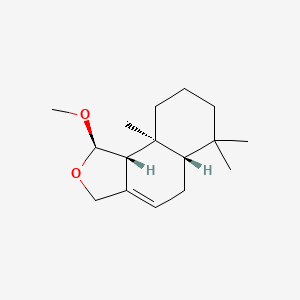
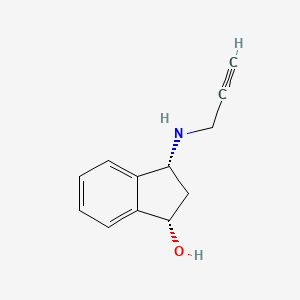
![1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea](/img/structure/B586174.png)
